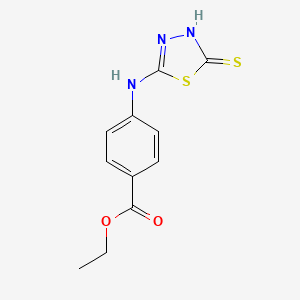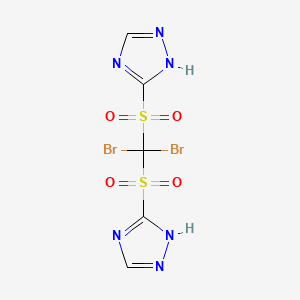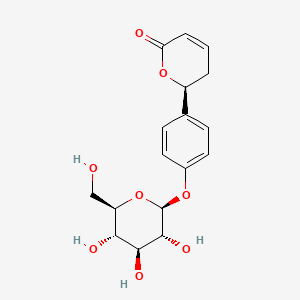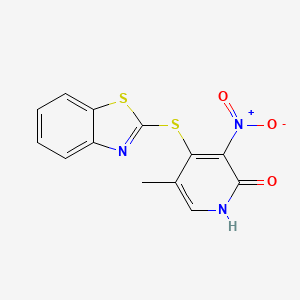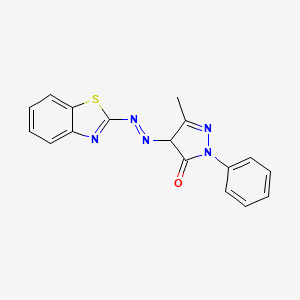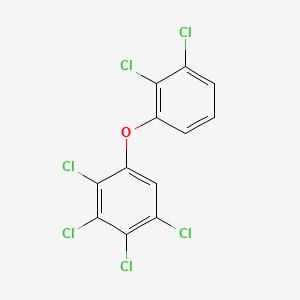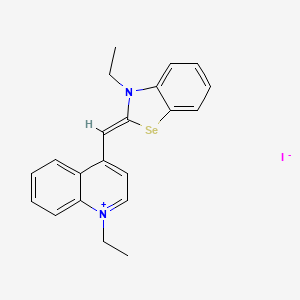
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H17ClN4O. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl and a toluene-2,4-diamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with toluene-2,4-diamine under alkaline conditions to form the azo compound. The final product is obtained as a hydrochloride salt by treating the azo compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mécanisme D'action
The compound exerts its effects primarily through the azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action, leading to the release of aromatic amines. These amines can interact with cellular components, affecting various biochemical pathways. The methoxyphenyl and toluene-2,4-diamine moieties contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Methoxyphenyl)azo)aniline hydrochloride
- 5-((2-Methoxyphenyl)azo)benzene-1,3-diamine hydrochloride
- 4-((2-Methoxyphenyl)azo)toluene-2,6-diamine hydrochloride
Uniqueness
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and binding properties. The presence of both methoxy and diamine groups enhances its versatility in forming complexes and undergoing various chemical transformations.
Propriétés
Numéro CAS |
83969-24-8 |
|---|---|
Formule moléculaire |
C14H17ClN4O |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H |
Clé InChI |
DYUITDRPXBTQHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



